This compound can be sourced from various chemical databases, including PubChem, which provides comprehensive details about its properties and synthesis methods. It falls under the classification of heterocyclic compounds, specifically those containing both furan and pyrazole rings, which are known for their diverse biological activities.
The synthesis of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves reactions between furan derivatives and pyrazole precursors. One common method includes the reaction of furan with hydrazine derivatives to form pyrazoles, followed by the introduction of an acetaldehyde group.
For example, a synthetic route might involve:
These methods can yield the target compound with varying degrees of efficiency depending on reaction conditions such as temperature, solvent, and catalysts used.
The molecular structure of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde features:
The canonical SMILES representation is C1=COC(=C1)C2=CN(N=C2)CC=O, which reflects its structural complexity. The InChI key is ZFKHBVVGWHELBN-UHFFFAOYSA-N, providing a unique identifier for this compound in chemical databases.
The compound can participate in various chemical reactions typical for aldehydes and heterocycles:
These reactions highlight the versatility of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde in organic synthesis.
The mechanism of action for 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde may involve its interaction with biological targets through:
Research into its specific mechanisms is ongoing, particularly in relation to its potential therapeutic effects.
The physical properties include:
Chemical properties include:
Relevant analytical data may include melting point, boiling point, and spectral data (NMR, IR) that confirm its structure.
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1